![molecular formula C13H9BrN2 B183163 2-(4-Bromophenyl)imidazo[1,2-a]pyridine CAS No. 34658-66-7](/img/structure/B183163.png)
2-(4-Bromophenyl)imidazo[1,2-a]pyridine
概要
説明
2-(4-Bromophenyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C13H9BrN2 and a molecular weight of 273.13 g/mol .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A highly efficient copper-catalyzed one-pot sequential approach has been developed for the synthesis of azole-fused imidazo[1,2-a]pyridines . Another method involves the reaction of 2-(2-bromophenyl)imidazo[1,2-a]pyridine with carbon monoxide through palladium-catalyzed CO insertion and C-H bond activation .Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques. The compound has a linear formula of C13H9BrN2 . The InChI string is InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H . The Canonical SMILES string is C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized from easily available chemicals due to their wide range of applications in various branches of chemistry . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.13 g/mol , a XLogP3-AA of 4.1 , and a topological polar surface area of 17.3 Ų . The compound is a solid with a melting point of 216-220 °C .科学的研究の応用
Pharmaceuticals
This compound serves as an important raw material and intermediate in the pharmaceutical industry. It’s used in the synthesis of various drugs, particularly those with potential anti-cancer properties .
Agrochemicals
In agrochemicals, it acts as an intermediate for creating compounds that protect crops from pests and diseases, contributing to improved agricultural productivity .
Dyestuff
The compound is utilized in the production of dyes, offering a range of colors for textiles and other materials .
Optoelectronic Devices
Due to its luminescent properties, it finds applications in optoelectronic devices which are crucial for displays, lighting, and photovoltaic technologies .
Sensors
It’s used in the development of sensors that can detect various environmental or biological signals, which is essential for monitoring and diagnostics .
Confocal Microscopy and Imaging
As emitters for confocal microscopy and imaging, this compound helps in enhancing the resolution and contrast of images in biological research .
作用機序
Target of Action
It is known that this compound affects the respiratory system .
Mode of Action
Imidazo[1,2-a]pyridines, a class of compounds to which it belongs, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are known to form intermolecular π–π stacking, leading to the creation of J-type aggregates in solid state .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be important in the development of covalent inhibitors, indicating their potential role in modulating enzymatic pathways .
Result of Action
Some imidazopyridine derivatives have shown signs of apoptosis, including nuclear condensation and fragmentation, at certain concentrations . Additionally, novel imidazo[1,2-a]pyridine derivatives have shown potential as lead compounds for the treatment of intractable cancers .
Action Environment
The action of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine can be influenced by environmental factors. For instance, it is known to be incompatible with oxidizing agents . It is recommended to store this compound in a cool, dry, well-ventilated area to maintain its stability .
Safety and Hazards
将来の方向性
Recent progress in the synthesis of imidazo[1,2-a]pyridines has focused on metal-free direct synthesis . The ecological impact of the methods and the mechanistic aspects are being emphasized . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is aimed at improving the ecological impact of the classical schemes .
特性
IUPAC Name |
2-(4-bromophenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-4-10(5-7-11)12-9-16-8-2-1-3-13(16)15-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZUOGFRIHABDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347590 | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24801329 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
34658-66-7 | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 2-(4-Bromophenyl)imidazo[1,2-a]pyridine and how do they influence its crystal packing?
A1: this compound exhibits a planar conformation between the phenyl and imidazo[1,2-a]pyridine rings []. This planarity is significant as it allows for efficient π-π stacking interactions between neighboring molecules within the crystal lattice. Additionally, weak C—H⋯π interactions further contribute to the three-dimensional network structure []. These intermolecular forces play a crucial role in determining the compound's physical properties, such as melting point and solubility.
Q2: Has this compound demonstrated any potential for biological activity?
A2: While the provided research focuses on structural characterization [] and doesn't directly investigate biological activity, a related study explores Schiff's bases derived from this compound-3-carboxyaldehyde []. These derivatives exhibited promising antimicrobial activity against various bacterial and fungal strains []. This suggests that the core structure of this compound could serve as a scaffold for developing novel antimicrobial agents. Further research is needed to explore the structure-activity relationship and optimize the antimicrobial potency of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

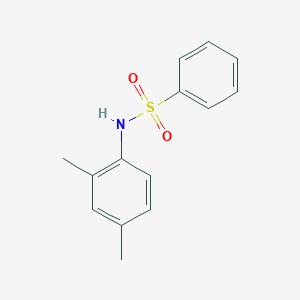




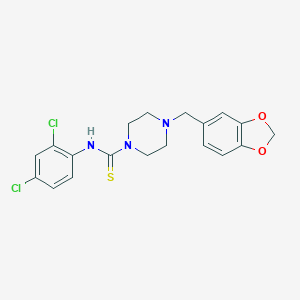
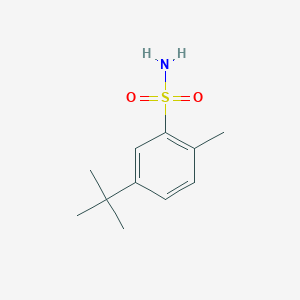
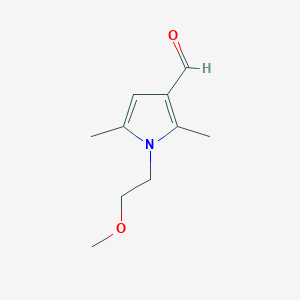

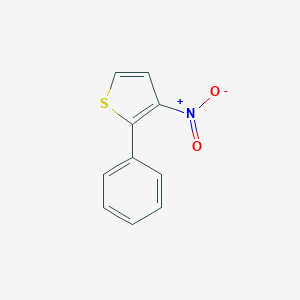

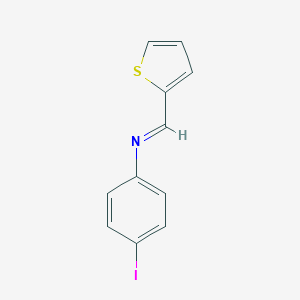
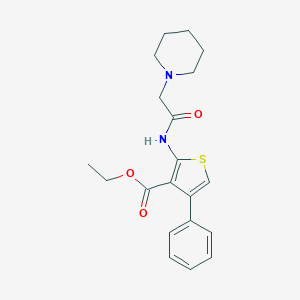
![Ethyl 6-{[(tert-butoxy)carbonyl]amino}pyridine-3-carboxylate](/img/structure/B183105.png)